(1R)-1-(2-Fluoro-3-methoxyphenyl)ethylamine
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Overview
Description
®-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process using reagents such as ammonium formate and palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to optimize reaction conditions and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: Used in asymmetric synthesis to create chiral ligands for catalysis.
Building Block: Acts as a building block for more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as a precursor for pharmaceuticals.
Neurotransmitter Modulation: Explored for its effects on neurotransmitter systems.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The presence of the fluorine atom and methoxy group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluorophenyl)ethan-1-amine: Lacks the methoxy group, leading to different chemical properties.
®-1-(3-Methoxyphenyl)ethan-1-amine: Lacks the fluorine atom, affecting its reactivity and applications.
®-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine: Different position of the methoxy group, influencing its chemical behavior.
Uniqueness
®-1-(2-Fluoro-3-methoxyphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
KACDKCFGMFKABP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)OC)F)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)N |
Origin of Product |
United States |
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